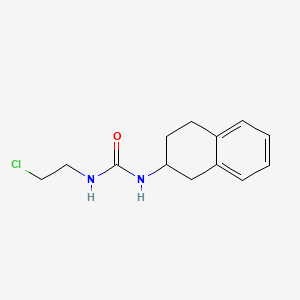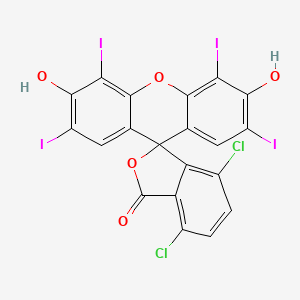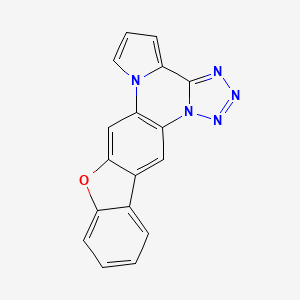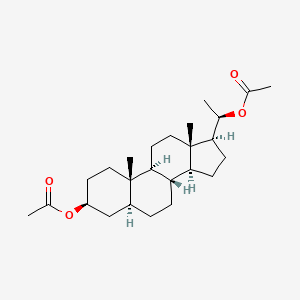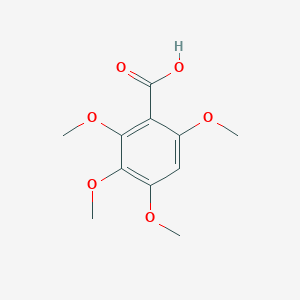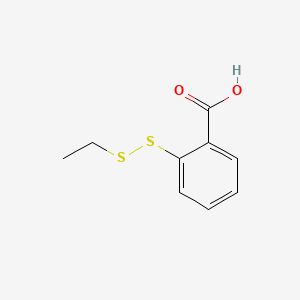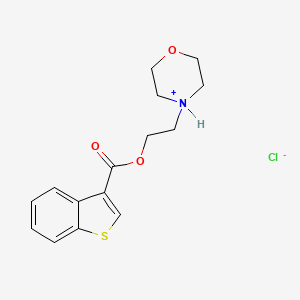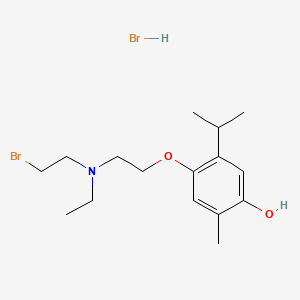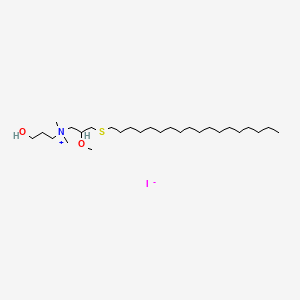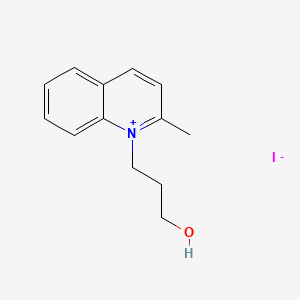
Bis(4-chlorophenyl) disulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl) disulfoxide: is an organosulfur compound with the molecular formula C12H8Cl2OS2 It is characterized by the presence of two 4-chlorophenyl groups connected by a disulfoxide linkage
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of 4-chlorophenylthiol: One common method involves the oxidation of 4-chlorophenylthiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Microwave-Assisted Synthesis: Another method involves the reaction of elemental sulfur with 1-chloro-4-iodobenzene in the presence of a copper oxide nanopowder catalyst.
Industrial Production Methods: While specific industrial production methods for bis(4-chlorophenyl) disulfoxide are not well-documented, the methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反应分析
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) disulfoxide can undergo further oxidation to form sulfone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Bis(4-chlorophenyl) disulfide.
Substitution: Substituted bis(4-chlorophenyl) derivatives.
科学研究应用
Chemistry:
Polymer Synthesis: Bis(4-chlorophenyl) disulfoxide is used as a precursor in the synthesis of poly(p-phenylene sulfide), a high-performance thermoplastic.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
作用机制
Mechanism of Action: The mechanism by which bis(4-chlorophenyl) disulfoxide exerts its effects depends on the specific application. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . In catalytic processes, it acts as a ligand, facilitating the formation of active catalytic species .
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell membranes.
Catalysis: Involves coordination with metal centers to form active catalytic complexes.
相似化合物的比较
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the sulfoxide group, leading to different chemical properties and reactivity.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a disulfoxide, resulting in higher oxidation states and different applications.
4,4’-Dichlorodiphenyl sulfone: Another related compound with distinct properties and uses in polymer production.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in advanced material synthesis highlight its importance .
属性
CAS 编号 |
6275-39-4 |
|---|---|
分子式 |
C12H8Cl2O2S2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
1-chloro-4-(4-chlorophenyl)sulfinylsulfinylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H |
InChI 键 |
LCXVCECTWHFMQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



